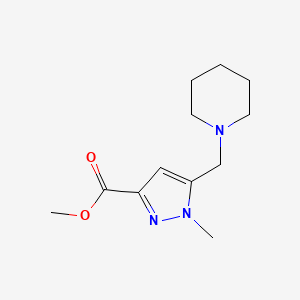

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide

Descripción general

Descripción

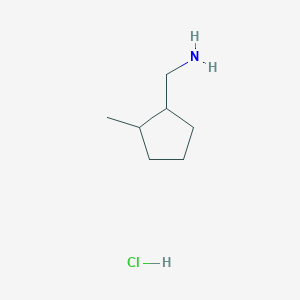

“(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide” is a chemical compound with the CAS Number 212572-39-9 . It has a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol .

Synthesis Analysis

A three-step synthesis of 6-methoxy-2-tetralone, a potential intermediate for many terpenoids and steroidal compounds, has been developed . The synthesis involves the use of 2,4-pentanediol, MCPBA, and PTS in a hydroboration-oxidation process .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of C15H21NO2 . The exact conformational analysis of the molecule might require more specific studies .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.051±0.06 g/cm3 and a predicted boiling point of 395.3±35.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación

Transformation and Synthesis Techniques

Novel Transformation in Organic Synthesis : The study by Banerjee et al. (2004) presents a novel transformation of methoxy tetralones during demethylation, revealing potential pathways for synthesizing aromatized products from tetralone derivatives, which could include compounds structurally related to "(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide" Banerjee et al., 2004.

Synthesis of Derivatives : Research by Hong et al. (2007) demonstrates the synthesis of 5-methoxy-2-tetralone derivatives via reduction and reductive amination reactions, showcasing methods that could be applicable to the synthesis of "this compound" and its analogs Hong et al., 2007.

Biological and Chemical Properties

N-Acetyldopamine Derivatives : A study by Yang et al. (2015) on N-acetyldopamine derivatives isolated from traditional Chinese medicine highlights the chemical diversity and potential biological activities of acetamide derivatives, which may include compounds like "this compound" Yang et al., 2015.

Dopamine Receptor Antagonists : Svensson et al. (2005) explored the pharmacological evaluation of 2-aminotetralin derivatives, indicating the potential of tetralin-based compounds as dopamine receptor antagonists, which could extend to the applications of "this compound" in neuroscience research Svensson et al., 2005.

Advanced Synthetic Applications

Efficient Synthesis Methods : Sakai et al. (2022) introduced new reagents for the synthesis of N-alkylacetamides, providing insights into efficient synthetic routes that could be relevant for producing "this compound" and similar compounds Sakai et al., 2022.

Catalysis in Methoxycarbonylation : The study by Sun et al. (2010) on the catalysis of methoxycarbonylation for producing carbamates sheds light on reaction mechanisms that could be applicable in the synthesis of acetamide derivatives Sun et al., 2010.

Direcciones Futuras

The future directions for the study and application of “(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide” are not explicitly mentioned in the available resources. Given its potential as an intermediate for terpenoids and steroidal compounds , it might be of interest in the field of medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16(2)15(17)9-11-4-5-13-10-14(18-3)7-6-12(13)8-11/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDZWYSSEKCHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)

![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)